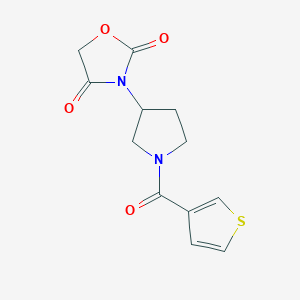

3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

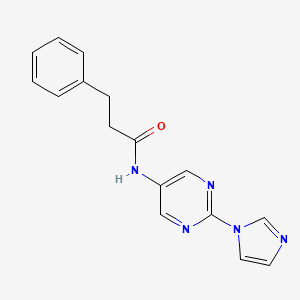

3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as TPPD, is a small molecule that has been widely studied for its potential therapeutic applications. TPPD is a derivative of the naturally occurring amino acid proline and has been shown to exhibit a variety of biological activities.

Scientific Research Applications

Organic Synthesis and Catalysis

Duality of Pathways in Reactions : The reactivity of compounds related to "3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" in organic synthesis showcases the duality of pathways. N-Phenyltriazolinedione, for instance, reacts with alcohols to yield products that highlight the complexity and versatility of oxazolidine and related heterocyclic compounds in synthetic applications (Dao & Mackay, 1976).

Synthesis of Oxazolidines and Thiazolidines : Research demonstrates the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters. This approach elucidates the versatility of oxazolidine compounds in forming a range of heterocycles, highlighting their potential in creating diverse molecular architectures (Badr et al., 1981).

Catalyst-Free Domino Reactions : The formation of fused tetraheterocyclic compounds through catalyst-free domino reactions indicates the potential of thiophene-containing compounds in complex molecule synthesis. Such reactions enable the efficient synthesis of structurally novel compounds with multiple heterocyclic cores, demonstrating the utility of thiophene derivatives in advanced synthetic applications (Liang et al., 2006).

Development of Biologically Active Compounds

Asymmetric Construction of Spirocyclic Compounds : The use of chiral ligands and copper catalysis in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the application of thiophene-derivatives in the synthesis of spirocyclic compounds. This method affords compounds with high levels of diastereo- and enantioselectivity, crucial for the development of biologically active molecules with specific chiral centers (Yang et al., 2015).

Miscellaneous Applications

Synthesis and Structural Analysis : Studies on the synthesis and X-ray crystal structure of novel derivatives provide insight into the structural aspects of thiophene-containing compounds. Understanding the molecular structure is vital for applications in material science and drug design, where specific molecular configurations can influence properties and activity (Lv et al., 2013).

Mechanism of Action

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been reported to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

It is known that heterocyclic scaffolds, which include the pyrrolidine ring, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been reported to have various biological profiles, due to their different binding modes to enantioselective proteins .

Action Environment

It is known that the spatial orientation of substituents in compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates .

properties

IUPAC Name |

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-10-6-18-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFBSVRCSUWNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2477403.png)

![3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2477406.png)

![2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2477411.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2477415.png)

![Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477418.png)

![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)

![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)

![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)